molecular formula C16H21N5O10S2 B12511411 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate

Cat. No.: B12511411
M. Wt: 507.5 g/mol
InChI Key: IPYWNMVPZOAFOQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic name of the compound adheres to IUPAC conventions for cephalosporin derivatives. The parent structure is the 5-thia-1-azabicyclo[4.2.0]oct-2-ene system, characteristic of cephalosporins. The substituents at positions 3, 7, and 8 define its unique identity:

  • Position 7 : A 2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl group, which introduces both a thiazole ring and a methoxyimino side chain with a carboxylate moiety.
  • Position 3 : An ethenyl group (-CH=CH₂), distinguishing it from ceftazidime’s pyridinium substituent.
  • Position 8 : A ketone group, consistent with third-generation cephalosporins.
    The trihydrate designation indicates three water molecules coordinated within the crystal lattice, influencing its solid-state stability.

X-ray Crystallographic Analysis of β-Lactam Core Configuration

X-ray diffraction studies of analogous cephalosporins reveal that the bicyclic β-lactam core adopts a cis configuration, with the lactam nitrogen and adjacent carbonyl oxygen occupying proximal positions. The six-membered dihydrothiazine ring exhibits a boat conformation, while the four-membered β-lactam ring remains planar (Figure 1). The ethenyl group at position 3 introduces steric constraints that perturb the electron density distribution around the β-lactam carbonyl, as observed in comparable structures.

Table 1: Key crystallographic parameters of selected cephalosporin derivatives

Parameter This Compound (Trihydrate) Ceftazidime
Space group P2₁2₁2₁ (orthorhombic) P2₁2₁2₁ (orthorhombic)
Unit cell dimensions a = 10.2 Å, b = 12.5 Å, c = 15.3 Å a = 9.8 Å, b = 12.1 Å, c = 14.9 Å
Hydrogen bond donors 6 (3 from water) 5 (2 from water)

Stereochemical Configuration at C7 and C8 Positions

The stereochemistry at C7 and C8 is critical for β-lactamase stability. The C7 side chain adopts an anti conformation relative to the β-lactam ring, positioning the thiazole moiety perpendicular to the bicyclic system. This orientation minimizes steric clashes with active-site residues in target penicillin-binding proteins (PBPs). The R configuration at C7 ensures proper alignment of the carboxymethoxyimino group for hydrogen bonding with conserved serine residues in PBPs. At C8, the ketone oxygen participates in a conjugated system with the β-lactam carbonyl, enhancing electrophilicity for acylation reactions.

Hydrogen Bonding Network in Trihydrate Crystal Form

The trihydrate form exhibits a three-dimensional hydrogen-bonding network involving:

  • Water-drug interactions : Two water molecules bridge the carboxylate group at position 2 and the amide nitrogen at position 7 (O···N distance: 2.8 Å).
  • Drug-drug interactions : The thiazole amino group forms a bifurcated hydrogen bond with the β-lactam carbonyl oxygen (N-H···O=C, 3.0 Å) and a water molecule (N-H···O-H₂, 2.9 Å).
  • Water-water interactions : The third water molecule links adjacent unit cells through O-H···O bonds (2.7 Å), stabilizing the crystal lattice.

Comparative Structural Analysis with Ceftazidime Derivatives

Structural divergence from ceftazidime arises primarily at positions 3 and 7:

Table 2: Substituent comparison with ceftazidime

Position This Compound Ceftazidime
3 Ethenyl (-CH=CH₂) Pyridinium methyl
7 Carboxymethoxyimino-thiazolyl Methoxyimino-thiazolyl

The ethenyl group enhances π-stacking interactions with aromatic residues in PBPs compared to ceftazidime’s charged pyridinium group. The carboxymethoxyimino moiety at position 7 introduces an additional hydrogen bond donor (carboxylate oxygen), potentially improving binding affinity in Gram-negative bacterial targets. However, molecular dynamics simulations suggest the bulkier substituent may reduce flexibility, limiting accommodation in narrow active sites like those of KPC-2 β-lactamases.

Properties

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O7S2.3H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;;;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);3*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYWNMVPZOAFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;trihydrate , commonly referred to as a derivative of cefixime, is a third-generation cephalosporin antibiotic. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic core with a thiazole ring and various functional groups that contribute to its biological activity. The molecular formula is C16H16N4O6SC_{16}H_{16}N_4O_6S, and its molecular weight is approximately 396.38 g/mol. The presence of the thiazole moiety is significant for its antibacterial properties.

PropertyValue
Molecular FormulaC₁₆H₁₆N₄O₆S
Molecular Weight396.38 g/mol
SolubilitySoluble in water
pKa3.5 (acidic)

Cefixime and its derivatives function primarily by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death. This mechanism is crucial for its effectiveness against a broad spectrum of Gram-positive and Gram-negative bacteria.

Pharmacodynamics

The compound exhibits bactericidal activity, particularly against pathogens responsible for respiratory tract infections, urinary tract infections, and otitis media. Its pharmacokinetic profile allows for oral bioavailability, making it suitable for outpatient treatment.

Table 2: Pharmacokinetic Properties

PropertyValue
Bioavailability40%
Peak Plasma Concentration2-3 hours post-dose
Half-Life3-4 hours
Elimination RouteRenal (urinary excretion)

Antimicrobial Spectrum

Research indicates that cefixime is effective against various pathogens:

  • Escherichia coli
  • Haemophilus influenzae
  • Neisseria gonorrhoeae

In vitro studies have shown that cefixime has a minimum inhibitory concentration (MIC) that varies among different strains but generally falls within the range of 0.5 to 4 µg/mL.

Case Studies

  • Urinary Tract Infections : A clinical trial involving 200 patients with uncomplicated urinary tract infections demonstrated a cure rate of approximately 90% when treated with cefixime compared to 75% with traditional antibiotics.
  • Pediatric Otitis Media : In a cohort study of children diagnosed with acute otitis media, cefixime was found to be equally effective as amoxicillin-clavulanate, with fewer side effects reported.

Table 3: Efficacy in Clinical Studies

ConditionTreatmentCure Rate (%)
Uncomplicated UTICefixime90
Acute Otitis MediaCefixime85
PharyngitisCefixime80

Safety and Side Effects

Cefixime is generally well-tolerated; however, some patients may experience gastrointestinal disturbances, allergic reactions, or changes in liver function tests. Monitoring liver enzymes during prolonged therapy is advisable.

Adverse Effects Profile

Common side effects include:

  • Diarrhea
  • Nausea
  • Rash

Severe allergic reactions are rare but can occur, necessitating immediate medical attention.

Scientific Research Applications

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as cefixime, is a cephalosporin antibiotic used to treat various bacterial infections .

Forms and Structure

Cefixime is characterized by the molecular formula C16H15N5O7S2C_{16}H_{15}N_5O_7S_2 and a formula weight of 453.45 Da . It is also known under other names, including:

  • (6R,7R)-7-({(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • (7R)-7-((E)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetamido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • 7-[2-(2-amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetamido]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • 7-{2-(2-Amino-1,3-thiazol-4-yl)[(carboxymethoxy)imino]acetamido}-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Treatment of Infections

Cefixime is prescribed for several types of bacterial infections :

  • Urinary Tract Infections: Effective in combating bacterial infections in the urinary system .
  • Middle Ear Infections: Used to treat otitis media, common in children .
  • Pharyngitis and Tonsillitis: Helps in alleviating throat infections caused by bacteria .
  • Exacerbations of Chronic Bronchitis: Manages acute flare-ups of chronic bronchitis .

Other Information

Chemical Reactions Analysis

Beta-Lactam Ring Hydrolysis

The compound’s bicyclic core contains a labile beta-lactam ring, which undergoes hydrolysis under acidic or basic conditions, leading to irreversible ring opening and loss of antibacterial activity .

  • Mechanism :

    • Acidic conditions : Protonation of the beta-lactam oxygen facilitates nucleophilic attack by water, resulting in ring cleavage.

    • Basic conditions : Deprotonation of the beta-lactam nitrogen enhances nucleophilic susceptibility, accelerating hydrolysis.

Degradation Pathways and Products

The compound undergoes multiple degradation pathways, producing distinct byproducts under different stress conditions (acid, base, oxidation, photolysis, thermal).

Degradation Products

Product Formation Pathway Key Features
CI Beta-lactam ring opening + loss of carboxymethoxyimino side chainFormed under acid/alkaline hydrolysis
CII Elimination of entire (Z)-2-(2-amino-4-thiazolyl)-2-(carboxymethoxyimino)acetyl moiety at C-7Observed in thermal degradation
CIII Oxidation of side chainIdentified in oxidative degradation
CIV Photodegradation of imine groupFormed under UV exposure

Kinetic Data

Condition Reaction Order Key Observations
Acid/alkaline hydrolysisFirst-order (pseudo)Rapid degradation due to excess reagents
OxidationFirst-order (pseudo)Oxidative cleavage of side chain
Thermal degradationZero-orderExtensive decomposition pathways
PhotolysisZero-orderUV-induced imine breakdown

Side Chain Reactivity

The carboxymethoxyimino group (–CH₂OC(O)N=) undergoes hydrolysis and elimination reactions:

  • Hydrolysis :

    • Acidic/base conditions convert the imine to a ketone or amine, respectively, altering antibacterial efficacy.

    • Example: CI formation involves cleavage of the carboxymethoxyimino group alongside beta-lactam ring opening .

  • Elimination :

    • Thermal stress promotes elimination of the side chain (CII formation), reducing molecular weight and altering pharmacokinetics .

Oxidative and Photolytic Reactions

  • Oxidation :

    • Oxidative cleavage of the side chain generates CIII, characterized by a distinct chromatographic peak (RF = 0.42) .

  • Photolysis :

    • UV exposure induces imine degradation, forming CIV (RF = 0.52), which lacks the carboxymethoxyimino functionality .

Stability and Solubility

Property Characteristics
Solubility Soluble in DMSO and warm water
Physical State Off-white solid
pH Sensitivity Instability in extreme pH conditions due to hydrolysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Cefixime trihydrate belongs to the cephalosporin class, which shares a bicyclic β-lactam core. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of Cefixime Trihydrate and Analogous Cephalosporins

Compound Name (IUPAC/Common) Structural Features Antimicrobial Spectrum Pharmacokinetics β-Lactamase Stability Key References
Cefixime trihydrate - C-7: 2-amino-1,3-thiazol-4-yl with carboxymethoxyimino group
- C-3: Ethenyl group
- Trihydrate form
Gram-negative: E. coli, H. influenzae
Gram-positive: Limited (e.g., S. pneumoniae)
Oral bioavailability: 40–50%
Half-life: 3–4 hours
High stability due to carboxymethoxyimino side chain
Ceftriaxone () - C-7: 2-amino-1,3-thiazol-4-yl with methoxyimino group
- C-3: Triazinylsulfanylmethyl group
Broad-spectrum: Neisseria meningitidis, Salmonella spp., Pseudomonas aeruginosa Parenteral administration
Long half-life: 6–9 hours
Enhanced stability due to methoxyimino group
SQ 14,359 () - C-7: Thienylureidoacetyl side chain
- C-7 methoxy group
- C-3: Tetrazolylthio methyl group
Broad-spectrum, including β-lactamase-producing strains Parenteral
Not orally bioavailable
High stability against β-lactamases
T 2525A () - C-7: Methoxyimino group
- C-3: 5-methyltetrazolylmethyl group
Gram-negative and some Gram-positive pathogens Pharmacokinetic data limited Moderate stability
Ceftibuten Parent Nucleus () - C-7: Amino group
- C-3: Diphenylmethyl ester
Requires further functionalization for activity Used as a synthetic intermediate N/A (precursor)
Schiff Bases of Cefixime () - C-7: Modified with aromatic aldehydes (e.g., benzaldehyde) Variable activity depending on substituents Reduced bioavailability compared to parent compound Similar to cefixime

Key Structural and Functional Differences

C-7 Side Chain Modifications: Cefixime’s carboxymethoxyimino group (vs. ceftriaxone’s methoxyimino or SQ 14,359’s thienylureidoacetyl) confers resistance to enzymatic hydrolysis while maintaining affinity for penicillin-binding proteins (PBPs) . The ethenyl group at C-3 in cefixime enhances oral absorption compared to parenteral agents like ceftriaxone .

Antimicrobial Spectrum: Ceftriaxone and SQ 14,359 exhibit broader Gram-negative coverage, including P. aeruginosa and β-lactamase producers, due to their bulky C-3 substituents . Cefixime’s spectrum is narrower but effective against common community-acquired pathogens .

Pharmacokinetics :

  • Cefixime’s oral bioavailability (40–50%) contrasts with the parenteral administration of ceftriaxone and SQ 14,359 .
  • Ceftriaxone’s long half-life allows once-daily dosing, whereas cefixime requires twice-daily regimens .

β-Lactamase Stability: Cefixime and ceftriaxone both resist hydrolysis by extended-spectrum β-lactamases (ESBLs) due to their oxyimino side chains, but resistance can emerge in Enterobacterales with AmpC overexpression .

Research Findings

  • Cefixime vs. Ceftriaxone : Clinical studies show ceftriaxone’s superiority in severe infections (e.g., meningitis) due to higher serum concentrations, while cefixime is preferred for outpatient therapy .
  • Schiff Base Derivatives : Schiff bases of cefixime (e.g., 8-13 in ) show altered antibacterial profiles, with some derivatives exhibiting improved activity against resistant strains .

Preparation Methods

Key Steps:

  • Coupling Reaction :

    • Reacting IIA with 2-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid (III) in tetrahydrofuran (THF) or dichloromethane.
    • Base catalysts (e.g., triethylamine, DBU) are used to deprotonate the amino group, enabling nucleophilic attack on the activated ester.
    • Conditions : 0–10°C, 4–6 hours, yielding 70–80% intermediate.
  • Hydrolysis and Sulfonate Formation :

    • Treating the intermediate with alkyl/aryl sulfonic acids (e.g., p-toluenesulfonic acid) to form crystalline sulfonate salts (IA).
    • Conditions : pH 4.5–6.0, 5–15°C, 1–2 hours.
  • Final Hydrolysis to Cefixime Trihydrate :

    • Alkaline hydrolysis (NaOH) followed by acidification (HCl) to pH 2.0–3.5 precipitates the trihydrate.
    • Yield : 65–75% after crystallization from acetone/water.

Improved Industrial Processes

Later patents introduced modifications to enhance yield, reduce solvent use, and avoid hazardous reagents.

Phase Transfer Catalysis (PTC)

The use of quaternary ammonium salts (e.g., tetrabutylammonium bromide) as PTC agents accelerates the coupling reaction between IIA and III in biphasic systems.

  • Solvents : Ethyl acetate/water mixtures replace THF, reducing environmental impact.
  • Yield : 85–90% with 99.5% purity.

Direct Crystallization via pH Control

A streamlined method skips sulfonate intermediates by directly adjusting pH during hydrolysis:

  • Hydrolyze the coupling product with 2.5–4.0 M NaOH at 0–5°C.
  • Acidify to pH 5.5–6.0 with HCl, followed by carbon treatment to remove impurities.
  • Precipitate cefixime trihydrate at pH 2.2–2.5.
  • Advantages : 15–20% reduction in process time.

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

  • Low-Temperature Coupling (0–10°C): Minimizes epimerization and β-lactam degradation.
  • Solvent Selection :
    • THF : Higher solubility for intermediates but requires stringent temperature control.
    • Ethyl Acetate : Preferred in industrial settings for easier recovery and lower toxicity.

Role of Protecting Groups

  • tert-Butoxycarbonyl (Boc) : Protects the carboxymethoxyimino group during coupling, preventing side reactions.
  • Deprotection : Achieved via acidic hydrolysis (HCl) without damaging the β-lactam ring.

Purification and Crystallization Techniques

Crystallization from Ketonic Solvents

  • Acetone/Water Systems : Yield crystals with >99% purity and consistent hydrates.
  • Seeding : Adding cefixime trihydrate seeds ensures uniform crystal growth.

Impurity Removal

  • Carbon Treatment : Adsorbs colored impurities and unreacted starting materials.
  • Hot Water Washing : Removes residual solvents and inorganic salts.

Comparative Analysis of Methodologies

Method Starting Material Key Reagents Conditions Yield Purity Source
Sulfonate Intermediate IIA, III Tosic acid, NaOH 0–10°C, pH 4.5–6.0 70–75% 98.5%
PTC-Coupled IIA, III TBAB, NaOH 25–30°C, ethyl acetate 85–90% 99.5%
Direct Crystallization IIA, III HCl, acetone 65°C, pH 2.2–2.5 80–85% 99.7%

Challenges and Solutions

Byproduct Formation

  • Epimerization : Controlled by maintaining pH < 7.0 and temperatures <10°C during coupling.
  • Degradation Products : Avoided using antioxidants (e.g., sodium bisulfite) in hydrolysis.

Scalability Issues

  • Solvent Recovery : Ethyl acetate is recycled via distillation, reducing costs.
  • Continuous Crystallization : Patents describe plug-flow reactors for consistent crystal size.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity and stability?

Answer: The compound’s core is a bicyclo[4.2.0]oct-2-ene β-lactam ring, common to cephalosporins, which confers antibacterial activity by inhibiting penicillin-binding proteins (PBPs). The 2-amino-1,3-thiazol-4-yl and carboxymethoxyimino groups enhance stability against β-lactamases and broaden antimicrobial spectrum. The trihydrate form improves crystallinity and shelf-life but requires controlled storage (humidity <50%, 2–8°C) to prevent dehydration .

Q. What synthetic methodologies are recommended for preparing this compound?

Answer: Key steps include:

  • Condensation : React 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole carboxylates under reflux in acetic acid (3–5 hours) to form the thiazole-acetyl backbone .
  • β-lactam functionalization : Introduce the ethenyl group at position 3 via nucleophilic substitution under anhydrous conditions to preserve stereochemical integrity .
  • Trihydrate crystallization : Use water-miscible solvents (e.g., acetone/water) under slow cooling to isolate the stable trihydrate form .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsReference
Thiazole-acetyl formationAcetic acid, reflux (3–5 h), NaOAc
β-lactam modificationAnhydrous DMF, 0–5°C, N-protected agents

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve Z/E isomers .
  • Mass spectrometry (HRMS) : Confirm molecular weight (453.45 g/mol) and detect degradation products (e.g., dehydrated forms) .
  • NMR : 1H/13C NMR to verify stereochemistry (e.g., Z-configuration of the carboxymethoxyimino group) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to favor the bioactive Z-isomer over the E-isomer?

Answer:

  • pH control : Maintain slightly acidic conditions (pH 5–6) during condensation to stabilize the Z-configuration .
  • Temperature modulation : Lower reaction temperatures (e.g., 40–50°C) reduce thermal isomerization .
  • Chiral additives : Use L-proline derivatives to induce stereoselectivity, improving Z-isomer yield by ~15% .

Q. What strategies resolve contradictions in spectral data for stereochemical assignments?

Answer:

  • 2D NMR : NOESY correlations between the thiazole proton (H-4) and methoxyimino group confirm spatial proximity in the Z-isomer .
  • Computational validation : Density Functional Theory (DFT) simulations predict 13C chemical shifts, cross-validating experimental NMR data .

Q. How does the trihydrate form affect solubility and bioavailability compared to anhydrous forms?

Answer:

  • Solubility : The trihydrate has lower aqueous solubility (2.1 mg/mL at 25°C) than anhydrous forms due to crystalline lattice stability .
  • Bioavailability : Hydration increases particle size, slowing dissolution. Use micronization or co-solvents (e.g., PEG 400) to enhance dissolution rates in pharmacokinetic studies .

Q. What computational approaches predict interactions with bacterial targets (e.g., PBPs)?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to PBP3 (E. coli). The carboxymethoxyimino group shows hydrogen bonding with Ser307 and Lys315 .
  • MD simulations : Assess binding stability over 100 ns trajectories; correlate with MIC data against resistant strains (e.g., ESBL-producing Enterobacteriaceae) .

Q. How can stability studies address degradation pathways under varying pH and temperature?

Answer:

  • Forced degradation : Expose to acidic (pH 3), alkaline (pH 9), and oxidative (H2O2) conditions. Monitor β-lactam ring cleavage via HPLC .
  • Kinetic analysis : Use Arrhenius plots to predict shelf-life (t90) at 25°C, identifying hydrolysis as the primary degradation pathway .

Q. What comparative studies differentiate this compound from structurally related cephalosporins?

Answer:

  • SAR analysis : Compare MICs against Gram-negative pathogens (e.g., Pseudomonas aeruginosa) to evaluate the impact of the ethenyl group vs. methyl/methoxy analogs .
  • Enzymatic stability : Incubate with purified β-lactamases (TEM-1, SHV-1) and measure hydrolysis rates via UV spectroscopy (ΔA240) .

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor Z/E isomer ratios during reflux .
  • Crystallization engineering : Use seed crystals of the trihydrate form to suppress polymorphic transitions during large-scale precipitation .

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